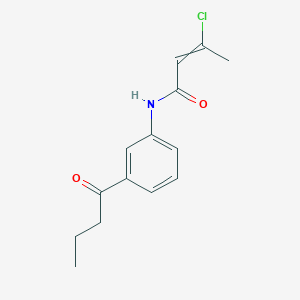![molecular formula C17H14N2O B8603021 2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile](/img/structure/B8603021.png)
2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile is an organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often used in medicinal chemistry. The benzyloxy group attached to the indole ring enhances its chemical properties, making it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-benzyloxyindole.
Nitrile Introduction: The nitrile group is introduced through a reaction with acetonitrile under specific conditions.
Catalysts and Reagents: Common reagents used in the synthesis include palladium catalysts for coupling reactions and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(7-Methoxy-1H-indol-3-yl)acetonitrile: Similar structure with a methoxy group instead of a benzyloxy group.
2-(7-Hydroxy-1H-indol-3-yl)acetonitrile: Contains a hydroxy group instead of a benzyloxy group.
2-(7-Ethoxy-1H-indol-3-yl)acetonitrile: Features an ethoxy group in place of the benzyloxy group.
Uniqueness
The presence of the benzyloxy group in 2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile provides unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it a valuable compound for specific research applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C17H14N2O |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
2-(7-phenylmethoxy-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C17H14N2O/c18-10-9-14-11-19-17-15(14)7-4-8-16(17)20-12-13-5-2-1-3-6-13/h1-8,11,19H,9,12H2 |
Clé InChI |
UOLVQYDUVGYHNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-(1H-indol-7-yloxy)-ethyl]-dimethyl-amine](/img/structure/B8602996.png)



![3-Bromo-7-(bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B8603057.png)


